![molecular formula C10H12N4O B1444066 4-(azidomethyl)-N,N-dimethylbenzamide CAS No. 1394306-57-0](/img/structure/B1444066.png)
4-(azidomethyl)-N,N-dimethylbenzamide
Overview
Description
4-(Azidomethyl)-N,N-dimethylbenzamide (4-AMDMBA) is a chemical compound that has been studied for its potential applications in a number of scientific research areas. It is a derivative of benzamide and is composed of an azido group, a methyl group, and an N,N-dimethyl group. 4-AMDMBA has been studied for its ability to be used as a building block for the synthesis of other compounds, as well as its potential applications in biochemical and physiological research.
Scientific Research Applications
Synthesis of Heterocycles
4-(Azidomethyl)-N,N-dimethylbenzamide: is a versatile building block in the synthesis of various heterocycles, which are crucial in drug development. It can be used to create 3,1,5-benzoxadiazepines with potential bioactivities, leading to potential new drug candidates .
Cross-Linking in Material Sciences
This compound plays a significant role as a cross-linker in material sciences due to its ability to release nitrogen upon thermal activation or photolysis. This property is particularly useful in altering the physical properties of polymers and enhancing the efficiency of polymer-based devices like membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .
Energetic Materials
Organic azides, including 4-(azidomethyl)-N,N-dimethylbenzamide , are known for their high energy content. They are explored for use as energetic materials due to their positive heats of formation, high densities, and high burning rates, which are valuable in applications requiring rapid energy release .
‘Click’ Chemistry
The azide group in this compound is pivotal for ‘click’ chemistry applications, particularly in the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles. This reaction is renowned for its efficiency and selectivity, making it a staple in chemical synthesis .
Bioconjugation
4-(Azidomethyl)-N,N-dimethylbenzamide: can be used for bioconjugation via Staudinger ligation. This method is employed to attach various biomolecules to one another or to solid supports, which is essential in the development of diagnostic tools and targeted drug delivery systems .
Synthesis of Amines and Nitrenes
The azide group in this compound is a precursor for the synthesis of amines and nitrenes. Amines are fundamental in the production of pharmaceuticals, dyes, and agrochemicals. Nitrenes are highly reactive species used in various organic transformations, including insertions, additions, and rearrangements .
properties
IUPAC Name |
4-(azidomethyl)-N,N-dimethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-14(2)10(15)9-5-3-8(4-6-9)7-12-13-11/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYOXLGUBPRRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azidomethyl)-N,N-dimethylbenzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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